molecular formula C16H17NO3 B1183121 N-(3-hydroxyphenyl)-2-propoxybenzamide

N-(3-hydroxyphenyl)-2-propoxybenzamide

Cat. No.: B1183121
M. Wt: 271.316
InChI Key: FCCWZJKCCCLGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Hydroxyphenyl)-2-propoxybenzamide is a benzamide derivative featuring a 3-hydroxyphenyl group attached to the amide nitrogen and a propoxy substituent at the 2-position of the benzamide ring. The 3-hydroxyphenyl group is a known pharmacophore in sigma-1 receptor modulators, while the propoxy group may enhance lipophilicity, influencing bioavailability .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.316

IUPAC Name

N-(3-hydroxyphenyl)-2-propoxybenzamide

InChI

InChI=1S/C16H17NO3/c1-2-10-20-15-9-4-3-8-14(15)16(19)17-12-6-5-7-13(18)11-12/h3-9,11,18H,2,10H2,1H3,(H,17,19)

InChI Key

FCCWZJKCCCLGON-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Alkoxy vs. Hydroxy Groups

  • 2-Hydroxy-N-(3-methoxyphenyl)benzamide (): The 2-hydroxy group increases polarity, reducing lipophilicity compared to the target compound’s 2-propoxy group. Molecular weight: 243.26 vs. 271.30 (calculated for the target).
  • N,N-Dimethyl-2-propoxybenzamide (): The N,N-dimethyl group introduces basicity and aqueous solubility, diverging from the target’s phenolic -OH, which may participate in hydrogen bonding .

Halogen vs. Alkoxy Substitutents

  • Molecular weight: 247.68 vs. 271.30 (target). Applications: Chlorinated analogs are common in agrochemicals (e.g., propanil derivatives in ), suggesting divergent biological targets compared to alkoxy-substituted compounds .

Substituent Effects on the Amide Nitrogen

3-Hydroxyphenyl vs. 3-Methoxyphenyl

  • 2-Hydroxy-N-(3-methoxyphenyl)benzamide (): The 3-methoxy group enhances lipophilicity and steric bulk compared to the target’s 3-hydroxy group.

3-Hydroxyphenyl vs. Bulky Alkyl/Aryl Groups

  • 3-[(3-Cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide (): The cyclopentylpropanoyl group adds significant steric bulk, likely limiting blood-brain barrier penetration compared to the target’s compact 3-hydroxyphenyl group. Molecular weight: 350.45 vs. 271.30 (target), highlighting trade-offs between size and bioavailability .

Pharmacological and Agrochemical Implications

Neurological Targets

The 3-hydroxyphenyl group is a key motif in sigma-1 receptor modulators, as seen in (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (). This suggests that the target compound may exhibit affinity for similar neurological targets, though empirical binding studies are needed .

Agrochemical Potential

Structural parallels to pesticidal amides (), such as propanil (N-(3,4-dichlorophenyl)propanamide), indicate that alkoxy and hydroxyphenyl groups could be optimized for herbicidal or fungicidal activity. However, the target’s reduced halogen content may lower environmental persistence compared to chlorinated analogs .

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